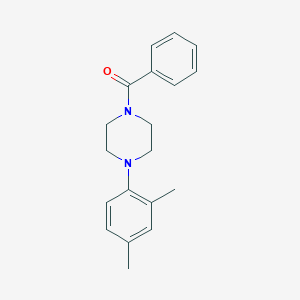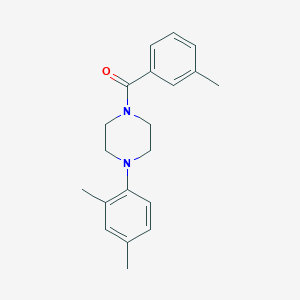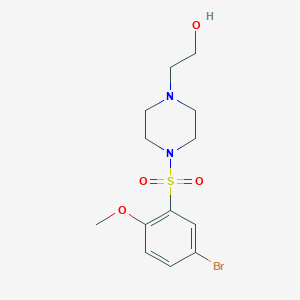
2-(4-((5-Bromo-2-methoxyphenyl)sulfonyl)piperazin-1-yl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(4-((5-Bromo-2-methoxyphenyl)sulfonyl)piperazin-1-yl)ethanol” is a chemical compound with the molecular formula C13H19BrN2O4S . It is used for pharmaceutical testing .
Synthesis Analysis
The synthesis of piperazine derivatives, such as this compound, has been a topic of recent research . One method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach involves the aza-Michael addition between a diamine and an in situ generated sulfonium salt .Molecular Structure Analysis
The molecular structure of this compound includes a piperazine ring, which is substituted with a sulfonyl group attached to a 5-bromo-2-methoxyphenyl group . The other nitrogen in the piperazine ring is attached to an ethanol group .Chemical Reactions Analysis
The synthesis of this compound involves chemical reactions such as cyclization and aza-Michael addition . These reactions are part of the broader field of organic synthesis, which involves the construction of organic molecules through chemical reactions .Physical And Chemical Properties Analysis
The average mass of this compound is 379.270 Da, and its monoisotopic mass is 378.024872 Da . Further physical and chemical properties are not specified in the available literature.Wissenschaftliche Forschungsanwendungen
DNA Minor Groove Binding
A review of the synthetic dye Hoechst 33258 and its analogues, which share structural similarities with the compound , highlights their strong binding to the minor groove of double-stranded B-DNA, with specificity for AT-rich sequences. These compounds are utilized in cell biology for chromosome and nuclear staining, among other applications. Their utility extends to acting as radioprotectors and topoisomerase inhibitors, illustrating their potential in drug design and the investigation of DNA-binding mechanisms U. Issar, R. Kakkar, 2013.
Therapeutic Applications in Dentistry
The therapeutic applicability of phenolic compounds, such as tyrosol and hydroxytyrosol, which are structurally related to the compound , demonstrates their significant antioxidant, anti-inflammatory, antiviral, and anti-tumor properties. This suggests potential applications in dentistry for managing inflammatory conditions, oxidative stress, and tumor prevention Adriano Costa Ramos et al., 2020.
Environmental Safety of Surfactants
Research on the environmental properties, fate, and toxicity of surfactants and their feedstocks, including compounds structurally related to 2-(4-((5-Bromo-2-methoxyphenyl)sulfonyl)piperazin-1-yl)ethanol, indicates that these substances, despite their high volume use and release into the aquatic environment, do not adversely impact aquatic or sediment environments at current usage levels. This underscores the importance of understanding the environmental impact of chemical compounds and their derivatives C. Cowan-Ellsberry et al., 2014.
Piperazine Derivatives in Therapeutics
A review of piperazine derivatives, including their structural and functional roles in therapeutic applications, suggests a broad spectrum of pharmacological activities. These activities range from antipsychotic to anticancer effects, highlighting the significance of such compounds in drug discovery and development. The versatility of the piperazine moiety as a building block in medicinal chemistry underscores the potential of compounds like 2-(4-((5-Bromo-2-methoxyphenyl)sulfonyl)piperazin-1-yl)ethanol in generating novel therapeutic agents A. Rathi, R. Syed, Han-Seung Shin, Rahul V. Patel, 2016.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[4-(5-bromo-2-methoxyphenyl)sulfonylpiperazin-1-yl]ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrN2O4S/c1-20-12-3-2-11(14)10-13(12)21(18,19)16-6-4-15(5-7-16)8-9-17/h2-3,10,17H,4-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWNHDEIVYMHFJQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)S(=O)(=O)N2CCN(CC2)CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrN2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-((5-Bromo-2-methoxyphenyl)sulfonyl)piperazin-1-yl)ethanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[4-(2,3-Dimethylphenyl)-1-piperazinyl]-(3,4,5-trimethoxyphenyl)methanone](/img/structure/B501599.png)

![1-(2,3-Dimethylphenyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B501603.png)
amine](/img/structure/B501605.png)
![5-bromo-2-methoxy-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide](/img/structure/B501606.png)

![1-[(5-Isopropyl-2-methylphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B501610.png)
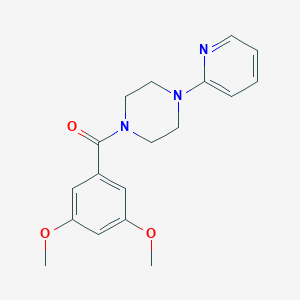
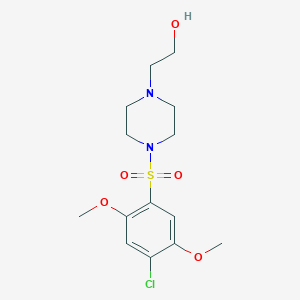
![4-ethoxy-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide](/img/structure/B501615.png)

